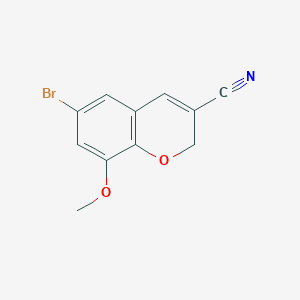

6-Bromo-8-methoxy-2H-chromene-3-carbonitrile

Description

Properties

IUPAC Name |

6-bromo-8-methoxy-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-14-10-4-9(12)3-8-2-7(5-13)6-15-11(8)10/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZLOCCCPMXTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696259 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-24-9 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Knoevenagel condensation, a reliable and efficient method for the formation of the chromene scaffold. This document offers an in-depth analysis of the reaction mechanism, a detailed step-by-step experimental protocol, and a discussion of the analytical techniques required for the characterization of the final product. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

Chromene derivatives are a significant class of oxygen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] The chromene scaffold is a core structural motif in numerous natural products and synthetic molecules with potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. The specific target of this guide, this compound, incorporates key functional groups—a bromine atom, a methoxy group, and a nitrile group—that make it a valuable intermediate for further chemical modifications and the development of novel bioactive agents.[2] The strategic placement of these substituents allows for a wide range of subsequent chemical transformations, making this compound a versatile building block in the synthesis of more complex molecules.

Synthetic Strategy: The Knoevenagel Condensation

The most direct and widely employed method for the synthesis of 2H-chromene-3-carbonitriles is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, which for our target molecule is a substituted salicylaldehyde.

Causality of Experimental Choices

The selection of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde as the starting material is dictated by the desired substitution pattern of the final product. The Knoevenagel condensation with malononitrile is a well-established C-C bond-forming reaction that proceeds under relatively mild conditions.[1] The choice of a weak base as a catalyst is crucial; it must be strong enough to deprotonate the acidic methylene protons of malononitrile but not so strong as to cause self-condensation of the aldehyde or other unwanted side reactions.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism initiated by the deprotonation of malononitrile by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the final 2H-chromene-3-carbonitrile product.

Caption: Mechanism of the Knoevenagel Condensation for Chromene Synthesis.

Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product can be characterized by its melting point and spectroscopic data.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 231.04 | 5034-74-2 | Sigma-Aldrich |

| Malononitrile | 66.06 | 109-77-3 | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Fisher Scientific |

| Ethanol (Absolute) | 46.07 | 64-17-5 | VWR Chemicals |

| Ethyl Acetate | 88.11 | 141-78-6 | Fisher Scientific |

| Hexane | 86.18 | 110-54-3 | Fisher Scientific |

Step-by-Step Procedure

Caption: Experimental Workflow for the Synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (2.31 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).

-

Catalyst Addition: To the stirred solution, add sodium bicarbonate (0.21 g, 2.5 mmol) as the catalyst.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization and Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. It is important to note that this compound may exist in equilibrium with its tautomer, 6-Bromo-2-imino-8-methoxy-2H-chromene-3-carbonitrile.

Physical Properties

-

Appearance: Yellow solid.

-

Melting Point: A related compound, 6-Bromo-2-imino-8-methoxy-2H-chromene-3-carbonitrile, has a reported melting point of 201-203 °C.[1]

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the closely related 6-Bromo-2-imino-8-methoxy-2H-chromene-3-carbonitrile in DMSO-d₆ shows characteristic signals at: δ 3.88 (s, 3H, -OCH₃), 7.33 (d, 1H, Ar-H), 7.43 (d, 1H, Ar-H), and 8.25 (d, 1H, Ar-H).[1] For the 2H-chromene tautomer, one would expect to see a singlet for the C4-H proton and a singlet for the two C2-H protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Based on analogous chromene structures, the ¹³C NMR spectrum is expected to show signals for the nitrile carbon (around 115-120 ppm), the methoxy carbon (around 56 ppm), and the aromatic and vinylic carbons in their respective regions.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2210-2260 cm⁻¹. Other characteristic peaks would include C-O stretching for the ether and C-H stretching for the aromatic and aliphatic protons.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₇BrN₂O₂), which is approximately 279 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks with nearly equal intensity).

Conclusion and Future Perspectives

This technical guide outlines a robust and reproducible method for the synthesis of this compound via a Knoevenagel condensation. The provided protocol is designed to be a self-validating system for researchers in organic and medicinal chemistry. The synthesized compound serves as a versatile platform for the development of novel molecules with potential therapeutic applications. Further research can focus on the derivatization of the nitrile and bromo functionalities to explore the structure-activity relationships of this class of compounds and to develop new drug candidates.

References

-

6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. BenchChem.

-

The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. SciSpace.

-

Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.

-

Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar.

-

Regular Article - Organic Chemistry Research. Organic Chemistry Research.

-

Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. SciSpace.

-

6-BROMO-2H-CHROMENE-3-CARBONITRILE 57543-68-7 wiki. Guidechem.

-

Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. National Institutes of Health.

-

(PDF) Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. ResearchGate.

-

6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde. Chem-Impex.

-

8-Methoxy-2H-chromene-3-carbaldehyde. National Institutes of Health.

-

(Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. MDPI.

-

FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. PubMed.

-

CAS 885271-24-9 this compound. BOC Sciences.

-

8-Methoxy-2H-chromene-3-carbonitrile. Santa Cruz Biotechnology.

Sources

"physicochemical properties of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile"

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile

Abstract: This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The chromene scaffold is a privileged structure known for a wide range of biological activities.[1] The unique substitution pattern of this particular derivative—featuring a bromine atom at the 6-position, a methoxy group at the 8-position, and a nitrile group at the 3-position—creates a molecule with versatile reactivity and potential for diverse applications. This document details the compound's core physicochemical properties, outlines robust protocols for its synthesis and structural elucidation, discusses its chemical reactivity, and explores its potential applications based on structure-activity relationships established from related analogues. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule as a key building block in novel synthetic endeavors.

Introduction and Molecular Overview

The 2H-chromene core is a foundational heterocyclic motif present in numerous natural products and synthetically developed compounds with significant pharmacological relevance.[1] The strategic functionalization of this scaffold allows for the fine-tuning of its biological and chemical properties. This compound (CAS No. 885271-24-9) is a synthetic derivative designed to maximize this potential.

Its structure incorporates three key functional groups that dictate its character:

-

6-Bromo Group: This halogen atom significantly influences the molecule's electronic properties and serves as a critical handle for post-synthetic modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. Bromine can also participate in halogen bonding, a non-covalent interaction that can be crucial for binding to biological targets.[2]

-

8-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the reactivity of the aromatic ring. It can also act as a hydrogen bond acceptor, influencing solubility and interactions with biological macromolecules.

-

3-Carbonitrile Group: The electron-withdrawing nitrile group on the pyran ring is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. Its polarity also contributes to the overall physicochemical profile of the molecule.

This guide provides a foundational understanding of this compound, enabling its effective use in research and development.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The following table summarizes the known and predicted properties of this compound.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Number | 885271-24-9 | [3][4] |

| Molecular Formula | C₁₁H₈BrNO₂ | [3] |

| Molecular Weight | 266.09 g/mol | Calculated from Formula |

| Physical Form | Predicted: Yellow or off-white solid | Based on the appearance of the related compound, 6-Bromo-2H-chromene-3-carbonitrile.[5] |

| Melting Point | Predicted: >200 °C | Based on the high melting points of similarly substituted chromene and coumarin derivatives.[6][7] |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Acetone); poor solubility in water and non-polar alkanes. | General characteristic of moderately polar organic compounds. |

| Topological Polar Surface Area (TPSA) | 46.08 Ų | Calculated |

| XLogP3-AA (Lipophilicity) | 2.9 | Calculated |

Synthesis and Structural Elucidation

The confirmation of a molecule's identity and purity is paramount. This section outlines a reliable synthetic pathway and a comprehensive workflow for structural characterization.

Synthetic Pathway: One-Pot Condensation

A highly efficient method for synthesizing the title compound is through a one-pot, base-catalyzed Knoevenagel condensation followed by an intramolecular O-alkylation (oxa-Michael addition). This approach is common for chromene synthesis.[8][9]

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-bromo-5-methoxysalicylaldehyde and 1.1 equivalents of malononitrile in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount (0.1 equivalents) of piperidine to the solution. The catalyst acts as a base to deprotonate the active methylene group of malononitrile.

-

Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Caption: One-pot synthesis of the title compound.

Workflow for Structural Characterization

A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's structure and purity.

Caption: Logical workflow for structural elucidation.

Key Analytical Protocols and Expected Results

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise: NMR is the most powerful tool for determining the precise molecular structure by mapping the carbon-hydrogen framework.

-

Protocol: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals:

-

Aromatic Protons: Two distinct signals in the aromatic region (~7.0-8.0 ppm), appearing as doublets or singlets, corresponding to the protons at positions 5 and 7.

-

Olefinic Proton: A singlet around ~7.5-8.5 ppm for the proton at position 4.

-

Methylene Protons (C2-H₂): A singlet around ~5.0-5.5 ppm, integrating to 2H, for the CH₂ group at position 2.

-

Methoxy Protons (OCH₃): A sharp singlet around ~3.8-4.0 ppm, integrating to 3H.

-

-

Expected ¹³C NMR Signals:

-

Eleven distinct carbon signals are expected.

-

Nitrile Carbon (C≡N): A signal in the range of 115-120 ppm.

-

Aromatic & Olefinic Carbons: Multiple signals between 100-160 ppm.

-

Methoxy Carbon (OCH₃): A signal around 55-60 ppm.

-

Methylene Carbon (C2): A signal around 65-70 ppm.

-

3.3.2 Mass Spectrometry (MS)

-

Expertise: High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which is used to confirm the molecular formula. The isotopic pattern is a definitive indicator of the presence of a bromine atom.

-

Protocol: Analyze the sample using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a TOF (Time-of-Flight) or Orbitrap mass analyzer.

-

Expected Result: The mass spectrum will show two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 intensity ratio, characteristic of a monobrominated compound. The measured exact mass should be within 5 ppm of the calculated value for C₁₁H₈BrNO₂.

3.3.3 Infrared (IR) Spectroscopy

-

Expertise: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

-

Protocol: Analyze the solid sample using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer.

-

Expected Absorption Bands:

Reactivity and Potential Applications

The unique combination of functional groups makes this compound a valuable intermediate for developing novel compounds.

Chemical Reactivity

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 6-position is a prime site for Suzuki, Stille, Heck, and Sonogashira coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl substituents. This is a key strategy for library synthesis in drug discovery.

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a wide array of derivatives with different physicochemical and biological properties.

Pharmacological and Biological Relevance

While direct biological data for this specific molecule is limited, the chromene scaffold is well-established in medicinal chemistry. Analogues of this compound have shown significant potential in several therapeutic areas.

-

Anticancer Activity: Many chromene derivatives exhibit potent anticancer properties by inducing apoptosis or inhibiting key enzymes involved in cell proliferation, such as kinases.[6][8][11] The substitution pattern of the title compound makes it an attractive candidate for evaluation as an inhibitor of targets like PI3K or EGFR.[8][11]

-

Enzyme Inhibition: Chromene-based structures have been identified as inhibitors of enzymes like acetylcholinesterase (AChE), relevant to Alzheimer's disease.[6]

-

Antimicrobial and Anti-inflammatory Properties: The chromene nucleus is a common feature in compounds with demonstrated antimicrobial and anti-inflammatory activity.[6][12]

Applications in Material Science

The chromene core is a chromophore. Related structures have been investigated for use as:

-

Dyes and Pigments: The conjugated system can be extended through reactions at the bromine position to create novel colorants.[12]

-

Organic Light-Emitting Diodes (OLEDs): Functionalized chromenes are explored as components in the development of new organic electronic materials.[12]

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential as a versatile synthetic intermediate. Its well-defined physicochemical properties, accessible synthesis, and multiple reactive sites make it an invaluable building block for drug discovery programs and material science research. The insights provided in this guide on its synthesis, characterization, and potential applications serve as a solid foundation for researchers aiming to exploit its unique chemical architecture for the creation of novel and functional molecules.

References

-

Chem-Impex. 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde. Available from: [Link]

-

BonaRer. 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. Available from: [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Available from: [Link]

-

Krysin, M. Y., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Available from: [Link]

-

PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. National Library of Medicine. Available from: [Link]

-

Gomaa, A.-R. M., et al. (2025). Microwave assisted synthesis of 2-Amino-6-methoxy-4H-benzo[h]chromene derivatives. ResearchGate. Available from: [Link]

-

Semantic Scholar. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Available from: [Link]

-

Frontiers. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Available from: [Link]

-

ACS Publications. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. Available from: [Link]

-

MDPI. (2024). (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. Available from: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 885271-24-9 [amp.chemicalbook.com]

- 5. 6-Bromo-2H-chromene-3-carbonitrile | 57543-68-7 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]

- 11. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile (CAS 885271-24-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in published literature, this document synthesizes information from closely related analogues to present a robust guide covering its synthesis, characterization, and potential applications. The chromene scaffold is a well-established pharmacophore, and the unique substitution pattern of this compound—featuring a bromine atom, a methoxy group, and a nitrile function—suggests a rich chemical reactivity and diverse biological potential. This guide aims to serve as a foundational resource for researchers looking to explore the utility of this promising, yet under-documented, chemical entity.

Introduction: The Chromene Scaffold in Modern Research

The 2H-chromene ring system, a benzopyran derivative, is a privileged scaffold in drug discovery and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The therapeutic potential often arises from the ability of the chromene core to interact with various biological targets, such as enzymes and receptors.[1][3] For instance, certain chromene derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) and have shown potent antiproliferative activities against various tumor cell lines.[4]

This compound (CAS 885271-24-9) incorporates several key functional groups that are expected to modulate its chemical and biological properties:

-

The Bromine Atom: Halogen substitutions, particularly bromine, are known to enhance the potency of bioactive molecules through mechanisms such as halogen bonding and increased lipophilicity, which can improve membrane permeability.[5]

-

The Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, potentially affecting target binding and metabolic stability.[1]

-

The Nitrile Group: As a versatile functional group, the nitrile can act as a hydrogen bond acceptor, be hydrolyzed to a carboxylic acid or amide, or be reduced to an amine, offering numerous avenues for further chemical modification.

This guide will delve into the synthetic pathways to access this molecule, its expected physicochemical and spectral properties based on analogous compounds, and its potential applications, providing a solid framework for future research and development.

Synthesis and Mechanism

While a specific published protocol for the synthesis of this compound was not found, its structure strongly suggests a synthesis rooted in the well-established Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[6][7]

Proposed Synthetic Pathway

The most logical and efficient route to this compound is a one-pot, three-component reaction involving a substituted salicylaldehyde, malononitrile, and a suitable catalyst. A related synthesis of 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile utilizes microwave irradiation to accelerate the reaction.[5]

The proposed synthesis for the target molecule would involve the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with malononitrile .

Experimental Protocol: Proposed Synthesis

Reaction:

Caption: Proposed synthetic route to the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-bromo-2-hydroxy-6-methoxybenzaldehyde (1 equivalent) in absolute ethanol, add malononitrile (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Reaction Conditions: The mixture can be heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Alternatively, for faster reaction times, microwave irradiation at a controlled temperature (e.g., 140°C) can be employed, as demonstrated in similar syntheses.[5][8]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Mechanistic Insights

The reaction is believed to proceed through a cascade mechanism:

-

Knoevenagel Condensation: The basic catalyst (piperidine) deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration yields a benzylidenemalononitrile intermediate.

-

Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group of the intermediate then undergoes an intramolecular conjugate addition to the electron-deficient double bond. This cyclization step forms the 2H-chromene ring system.

Caption: Simplified mechanism of 2H-chromene synthesis.

Physicochemical and Spectroscopic Characterization

| Property | Predicted Value / Observation |

| Molecular Formula | C₁₁H₈BrNO₂ |

| Molecular Weight | 266.09 g/mol |

| Appearance | Likely a solid at room temperature, possibly crystalline and colored (e.g., yellow to beige), similar to other chromene derivatives. |

| Solubility | Expected to have low solubility in water and higher solubility in common organic solvents such as DMSO, DMF, chloroform, and ethyl acetate. |

| ¹H NMR (in CDCl₃ or DMSO-d₆) | - A singlet for the methoxy protons (~3.8-4.0 ppm).- A singlet for the C2 methylene protons (~4.8-5.2 ppm).- A singlet for the C4 vinylic proton (~7.5-8.0 ppm).- Two singlets or doublets for the aromatic protons on the benzene ring. |

| ¹³C NMR (in CDCl₃ or DMSO-d₆) | - Methoxy carbon signal around 55-60 ppm.[9][10]- Methylene carbon (C2) signal around 65-70 ppm.- Nitrile carbon (CN) signal around 115-120 ppm.- Signals for the aromatic and vinylic carbons in the range of 100-160 ppm.[11][12] |

| IR Spectroscopy (KBr) | - A sharp, strong peak for the nitrile (C≡N) stretch around 2200-2230 cm⁻¹.[5][11]- C-O-C stretching vibrations for the ether and pyran ring.- C=C stretching for the aromatic and vinylic groups.- C-H stretching and bending vibrations. |

| Mass Spectrometry (EI or ESI) | The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Potential Applications and Future Research Directions

The structural motifs within this compound suggest several promising avenues for research and development.

Medicinal Chemistry and Drug Discovery

-

Anticancer Agents: The chromene scaffold is prevalent in compounds with demonstrated anticancer activity.[1][4] For example, a structurally related compound, 6-bromo-8-ethoxy-3-nitro-2H-chromene, was found to have potent antiproliferative activities and to induce cancer cell apoptosis by blocking AKT phosphorylation.[4] The title compound could be investigated as an inhibitor of kinases like EGFR or PI3K, or for its ability to induce apoptosis in cancer cell lines.[5]

-

Antimicrobial Agents: Chromene derivatives have also been explored for their antimicrobial properties.[1][3] The combination of the lipophilic bromo-aromatic ring and the polar nitrile and methoxy groups could lead to compounds with activity against various bacterial and fungal strains.

Materials Science

-

Fluorescent Probes: The conjugated π-system of the chromene ring suggests that this compound, or its derivatives, could possess interesting photophysical properties. It could serve as a core structure for the development of fluorescent probes for biological imaging.[2]

-

Organic Electronics: Chromene-based molecules have been investigated for applications in organic light-emitting diodes (OLEDs).[2] The electronic properties of the title compound could be tuned through further chemical modifications to explore its potential in this area.

Caption: Potential research applications for the title compound.

Safety and Handling

A Material Safety Data Sheet (MSDS) is available for this compound.[13] As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory setting.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors. Handle in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed safety information, consult the full MSDS from the supplier.[13]

Conclusion

This compound is a promising heterocyclic compound that stands at the intersection of several key areas of chemical research. Although direct experimental studies on this specific molecule are sparse, a wealth of information from related analogues allows for the construction of a robust framework for its synthesis, characterization, and potential applications. Its well-defined structure, incorporating key pharmacophoric elements, makes it an attractive target for further investigation in drug discovery, particularly in the development of new anticancer and antimicrobial agents. Furthermore, its potential in materials science as a building block for functional materials warrants exploration. This guide provides the necessary foundational knowledge for researchers to unlock the potential of this versatile molecule.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of this compound. Retrieved from [Link]

-

Al-Dies, A. M., et al. (2022). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Retrieved from [Link]

-

USA Safety. (n.d.). USA Safety Data Sheet. Retrieved from [Link]

-

Al-Dies, A. M. (n.d.). Microwave assisted synthesis of 2-Amino-6-methoxy-4H-benzo[h]chromene derivatives. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Step A: 3-Acetyl-6-bromo-2H-chromene. Retrieved from [Link]

-

MSU Chemistry. (2015, February 26). Catalytic Synthesis of 2H-Chromenes. Retrieved from [Link]

- Google Patents. (n.d.). US10106518B2 - Chromene derivatives as inhibitors of TCR-Nck interaction.

-

PubMed. (2013, June 1). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Retrieved from [Link]

- Google Patents. (n.d.). WO2004087687A1 - Chromene derivatives as anti-inflammatory agents.

-

Semantic Scholar. (n.d.). Pharmacological Activities of Chromene Derivatives: An Overview. Retrieved from [Link]

- Google Patents. (n.d.). WO2010064707A1 - 2h-chromene compound and derivative thereof.

-

National Center for Biotechnology Information. (n.d.). 8-Methoxy-2H-chromene-3-carbaldehyde. Retrieved from [Link]

-

Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

-

Park, Y., et al. (n.d.). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Buy 6-Bromo-2-oxo-2H-chromene-3-carbonitrile | 76693-35-1 [smolecule.com]

- 4. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile [mdpi.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. US10106518B2 - Chromene derivatives as inhibitors of TCR-Nck interaction - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. capotchem.com [capotchem.com]

"spectral data for 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile NMR"

An In-Depth Technical Guide to the Predicted NMR Spectral Analysis of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile

Foreword: The Imperative of Predictive Spectroscopy

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. However, it is not uncommon for researchers to synthesize a target molecule for which no reference spectral data exists in the public domain. Such is the case for this compound, a substituted heterocyclic scaffold with potential applications in medicinal chemistry.

This guide is crafted for researchers, scientists, and drug development professionals who encounter such challenges. Instead of merely presenting data, we will embark on a predictive journey. By leveraging foundational NMR principles and drawing upon spectral data from structurally analogous compounds, we will construct a highly accurate, predicted ¹H and ¹³C NMR dataset for the title compound. This document serves not only as a reference for this specific molecule but also as a methodological whitepaper on how to approach spectral interpretation with scientific rigor when reference standards are unavailable.

Molecular Structure and Key NMR-Active Centers

To interpret or predict an NMR spectrum, a thorough analysis of the molecule's electronic and steric environment is essential. The structure of this compound possesses several key features that will dictate its spectral signature.

The atom numbering scheme used throughout this guide is defined by the following diagram:

Key Influencing Factors:

-

Aromatic Ring Substituents: The benzene moiety is trisubstituted. The bromine atom at C6 is an electron-withdrawing group (EWG) via induction and weakly deactivating. The methoxy group at C8 is a strong electron-donating group (EDG) through resonance. These opposing effects will create a distinct pattern for the aromatic protons (H5, H7) and carbons.

-

Heterocyclic Ring Substituents: The electron-withdrawing carbonitrile (-C≡N) group at C3 will significantly influence the electronic environment of the C3=C4 double bond, strongly deshielding the vinylic proton H4.

-

Stereoelectronic Environment: The 2H-chromene core contains sp² and sp³ hybridized carbons, leading to well-differentiated signals for the aromatic, vinylic (olefinic), and aliphatic (methylene) regions of the spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The prediction of the ¹H NMR spectrum is based on established substituent chemical shift (SCS) effects and analysis of related structures.[1][2][3] Benzene's chemical shift (δ 7.26 ppm in CDCl₃) serves as a baseline for aromatic protons.

Table 1: Predicted ¹H NMR Data

| Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | Rationale & Commentary |

|---|---|---|---|---|---|

| ~7.65 | s | - | 1H | H4 | Vinylic proton. Strongly deshielded by the adjacent, anisotropic cyano group at C3. In similar chromene-3-carbonitrile systems, this proton is often a sharp singlet and appears significantly downfield.[4] |

| ~7.15 | d | J = 2.4 | 1H | H5 | Aromatic proton. Located ortho to the electron-withdrawing Br atom, causing a downfield shift. It is also meta to the electron-donating -OCH₃ group, which has a weaker shielding effect. The net result is a downfield position relative to H7. It appears as a doublet due to meta-coupling with H7.[5] |

| ~6.80 | d | J = 2.4 | 1H | H7 | Aromatic proton. Positioned ortho to the strongly electron-donating -OCH₃ group, resulting in significant shielding (upfield shift). The meta bromine has a minor deshielding effect. The dominant shielding from the methoxy group places this proton significantly upfield. It appears as a doublet due to meta-coupling with H5. |

| ~4.95 | s | - | 2H | H2 | Methylene protons. These are in an allylic position and attached to a carbon bonded to an oxygen atom (benzylic ether type). This combined environment places them in the δ 4.5-5.5 ppm range. They are expected to be a sharp singlet as significant coupling to H4 is unlikely. |

| ~3.90 | s | - | 3H | -OCH₃ | Methoxy protons. This is a characteristic singlet for a methoxy group attached to an aromatic ring. Its chemical shift is highly predictable and typically falls in the δ 3.8-4.0 ppm range.[6] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Carbon-13 chemical shifts are highly sensitive to the electronic nature of substituents. Predictions are based on typical values for substituted aromatics, olefins, and aliphatic carbons within similar heterocyclic systems.[7][8]

Table 2: Predicted ¹³C NMR Data

| Predicted δ (ppm) | Assignment | Rationale & Commentary |

|---|---|---|

| ~155.1 | C8 | Aromatic carbon bearing the electron-donating -OCH₃ group. The direct attachment to oxygen causes a strong downfield shift. |

| ~148.5 | C4a | Quaternary aromatic carbon fused to the heterocyclic ring and bonded to oxygen. Its chemical shift is characteristic of similar ring-junction carbons in chromene systems. |

| ~145.2 | C4 | Vinylic carbon. Deshielded due to its position in a conjugated system and its proximity to the aromatic ring. |

| ~129.8 | C5 | Aromatic CH carbon. Its chemical shift is influenced by the ortho bromine and meta methoxy group. |

| ~124.5 | C8a | Quaternary aromatic carbon at the bridgehead. |

| ~118.0 | C7 | Aromatic CH carbon. Shielded by the strong electron-donating effect of the ortho methoxy group, shifting it upfield. |

| ~116.5 | -CN | Carbonitrile carbon. This is the characteristic chemical shift range for a nitrile group.[9] |

| ~115.9 | C6 | Aromatic carbon directly bonded to bromine. The "heavy atom effect" of bromine typically shifts the attached carbon upfield relative to what might be expected from electronegativity alone, but its position in the aromatic system places it in this region. |

| ~104.1 | C3 | Vinylic carbon bearing the cyano group. The sp-hybridized nitrile carbon causes a notable shielding effect on the attached sp² carbon, placing it significantly upfield compared to C4. |

| ~68.2 | C2 | Aliphatic methylene carbon. Located in a benzylic ether-like environment (C-O), placing it in the typical δ 65-70 ppm range. |

| ~56.4 | -OCH₃ | Methoxy carbon. This is a highly characteristic and reliable chemical shift for a methoxy group attached to an aromatic ring. |

Standard Experimental Protocol for NMR Data Acquisition

To validate the predictions outlined above, the following experimental procedure is recommended. This protocol represents a self-validating system designed for the accurate characterization of novel small molecules.

Sample Preparation

-

Mass Determination: Accurately weigh approximately 5-10 mg of dry, pure this compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-precision 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed inside the pipette.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Instrument Parameters (400 MHz Spectrometer)

The following are standard acquisition parameters. Optimization may be required based on sample concentration and instrument sensitivity.

-

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).

-

Number of Scans (NS): 16-64.

-

Relaxation Delay (D1): 2.0 seconds.

-

Spectral Width (SW): -2 to 12 ppm.

-

Temperature: 298 K (25 °C).

-

-

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30 on Bruker systems).

-

Number of Scans (NS): 1024-4096, owing to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2.0 seconds.

-

Spectral Width (SW): 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

-

Data Processing Workflow

Conclusion

While direct experimental data for this compound is not currently found in surveyed literature, a robust and scientifically sound prediction of its ¹H and ¹³C NMR spectra is achievable. The analysis presented in this guide, grounded in the fundamental principles of substituent effects and data from analogous compounds, provides a detailed spectral hypothesis. The predicted spectrum is characterized by two meta-coupled aromatic doublets, three distinct singlets for the vinylic, methylene, and methoxy protons, and a set of eleven unique carbon signals. These predictions offer a powerful tool for any researcher who synthesizes this molecule, providing a reliable benchmark for structural verification and paving the way for its further investigation in scientific applications.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Fouda, A. M., et al. (2022). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. [Link]

-

JoVE Science Education Database. (2025). NMR Spectroscopy of Benzene Derivatives. [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Abdel-Wahab, B. F., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]

-

Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives | MDPI [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. compoundchem.com [compoundchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Characterization of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential derivatization of a specific, highly functionalized chromene, 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile. As a Senior Application Scientist, the following sections will not only detail the requisite protocols but also provide insights into the underlying chemical principles and experimental rationale, ensuring a reproducible and thorough understanding of this promising class of molecules for drug discovery and development.

The Strategic Importance of the Chromene Core in Medicinal Chemistry

The benzopyran system, the core of chromene derivatives, is a cornerstone in the design of novel therapeutic agents. Its derivatives are known to interact with a multitude of biological targets, leading to a vast array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The specific substitution pattern of a 6-bromo, 8-methoxy, and 3-carbonitrile group on the 2H-chromene ring system offers a unique combination of electronic and steric properties. The bromine atom can participate in halogen bonding and serves as a handle for further synthetic modifications via cross-coupling reactions. The methoxy group can influence solubility and metabolic stability, while the electron-withdrawing carbonitrile group is crucial for various biological interactions and can be a precursor for other functional groups.

Synthesis of the this compound Scaffold

The primary and most efficient method for the synthesis of the 2H-chromene-3-carbonitrile scaffold is the Knoevenagel condensation of a suitably substituted salicylaldehyde with an active methylene compound, such as malononitrile.[1] This reaction is typically base-catalyzed and proceeds through a tandem reaction sequence.

Proposed Synthetic Pathway

The synthesis of this compound (CAS 885271-24-9) is logically approached through the condensation of 3-Bromo-5-methoxysalicylaldehyde with malononitrile. The reaction is anticipated to proceed readily, as demonstrated by the successful synthesis of the closely related 6-Bromo-2-imino-8-methoxy-2H-chromene-3-carbonitrile, which was obtained in quantitative yield.[1]

Caption: Proposed synthesis of this compound.

Mechanistic Insights

The reaction commences with the base-catalyzed deprotonation of malononitrile to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-Bromo-5-methoxysalicylaldehyde. The resulting alkoxide intermediate undergoes intramolecular cyclization, with the phenolic hydroxyl group attacking the nitrile carbon, leading to the formation of a 2-imino-2H-chromene derivative. Subsequent hydrolysis, which can be facilitated by the reaction conditions or a dedicated workup step, would yield the desired 2-oxo-2H-chromene (or tautomeric 2-hydroxy-2H-chromene), which is in equilibrium with the more stable 2H-chromene form. The precise control of reaction conditions, such as the choice of base and solvent, can influence the final product distribution.[1]

Characterization of this compound and its Derivatives

A thorough characterization is paramount to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the parent compound, this compound, based on data from structurally related compounds.[3][5][6]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~3.9 (s, 3H, -OCH₃), ~4.8 (s, 2H, H-2), ~7.0-7.5 (m, 3H, Ar-H and H-4) |

| ¹³C NMR | δ (ppm): ~56 (-OCH₃), ~65 (C-2), ~100 (C-3), ~115 (CN), ~115-150 (Ar-C), ~160 (C-4) |

| FT-IR | ν (cm⁻¹): ~2220 (C≡N), ~1600 (C=C), ~1250 (C-O-C) |

| Mass Spec. | m/z: ~265/267 (M⁺, M⁺+2 for Br isotope pattern) |

Derivatization and Characterization of Analogs

The core structure of this compound is amenable to a variety of chemical transformations to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

Modification of the Carbonitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives with different physicochemical properties.

-

Suzuki and Heck Cross-Coupling Reactions: The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents.

-

Demethylation of the Methoxy Group: The methoxy group can be cleaved to reveal a phenolic hydroxyl group, which can then be further functionalized.

The characterization of these derivatives would follow the same principles as for the parent compound, with the expected spectroscopic changes corresponding to the newly introduced functional groups.

Experimental Protocols

The following is a detailed, self-validating protocol for the synthesis of this compound.

Synthesis of this compound

Caption: Step-by-step workflow for the synthesis of the target compound.

Materials:

-

3-Bromo-5-methoxysalicylaldehyde

-

Malononitrile

-

Ethanol (anhydrous)

-

Piperidine

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-Bromo-5-methoxysalicylaldehyde in anhydrous ethanol.

-

To this solution, add 1.1 equivalents of malononitrile.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product under vacuum and characterize using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Conclusion and Future Perspectives

This guide has outlined a robust and rational approach to the synthesis and characterization of this compound and its potential derivatives. The synthetic accessibility of this scaffold, coupled with the diverse pharmacological activities associated with chromenes, makes it a highly attractive starting point for the development of novel drug candidates. Future work should focus on the synthesis of a diverse library of derivatives and their subsequent biological evaluation to explore the full therapeutic potential of this promising molecular framework.

References

-

Costa, M., Areias, F., Abrunhosa, L., Venâncio, A., & Proença, F. (2008). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. The Journal of organic chemistry, 73(5), 1954–1962. [Link]

-

Pharmacological activities of chromene derivatives: An overview. (n.d.). ResearchGate. [Link]

-

Zhang, Y., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & medicinal chemistry letters, 23(11), 3344–3348. [Link]

-

El-Agrody, A. M., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 8, 589. [Link]

-

Al-Dies, A. M., et al. (2014). Microwave assisted synthesis of 2-Amino-6-methoxy-4H-benzo[h]chromene derivatives. Journal of Saudi Chemical Society, 18(5), 556-563. [Link]

-

Thomas, N. K., & Zachariah, S. (2013). Pharmacological activities of chromene derivatives: an overview. Asian Journal of Pharmaceutical and Clinical Research, 6(3), 1-6. [Link]

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). Chemistry, 5(4), 2828-2841. [Link]

-

Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (2023). Molecules, 28(15), 5749. [Link]

-

Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2023). RSC Advances, 13(27), 18451-18461. [Link]

-

Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (2020). Frontiers in Chemistry, 8. [Link]

Sources

The Multifaceted Biological Activities of Chromene-3-Carbonitrile Scaffolds: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by chromene-3-carbonitrile compounds. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, delves into mechanistic insights, and presents practical experimental methodologies to facilitate further exploration of this privileged heterocyclic scaffold.

Introduction: The Chemical Versatility and Biological Significance of Chromene-3-Carbonitrile

The chromene ring system, a benzopyran derivative, is a prominent scaffold in a vast number of natural products and synthetic molecules of therapeutic interest.[1][2] The fusion of a pyran ring with a benzene ring creates a unique chemical architecture that is amenable to a wide array of chemical modifications. Among the various chromene derivatives, those bearing a carbonitrile group at the C-3 position have garnered significant attention due to their straightforward synthesis and broad spectrum of pharmacological activities.[3][4] These compounds are typically synthesized through one-pot multicomponent reactions, which are efficient and align with the principles of green chemistry.[5][6] This guide will explore the key biological activities of chromene-3-carbonitrile derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Section 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Chromene-3-carbonitrile derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines, including those resistant to conventional chemotherapeutics.[1] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in tumorigenesis.[1][7]

Induction of Apoptosis

A primary mechanism by which chromene-3-carbonitrile compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their systematic elimination.[1][8]

One study investigated the effects of 2-amino-4H-chromene-3-carbonitrile derivatives on the T47D human breast cancer cell line.[1] The results indicated that these compounds significantly reduced cell viability and induced apoptosis.[1] The pro-apoptotic effects were confirmed through various assays, including acridine orange–ethidium bromide staining, Hoechst staining, and DNA fragmentation analysis.[1] The presence of specific functional groups, such as amino groups on the benzene ring, was found to enhance the cytotoxic effects.[1]

Inhibition of Key Kinases

Several chromene-3-carbonitrile derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell survival and proliferation. Src kinase, a non-receptor tyrosine kinase that is often overexpressed in various human cancers, is a notable target.[9] A series of 4-aryl-4H-chromene-3-carbonitrile derivatives were synthesized and evaluated for their Src kinase inhibitory activity.[9] Certain compounds, particularly those with 2-chlorophenyl and 3-nitrophenyl substitutions, exhibited significant inhibitory effects with IC50 values in the low micromolar range.[9]

Disruption of Microtubule Dynamics

The microtubule network is a critical component of the cellular cytoskeleton and plays a vital role in cell division. Disruption of microtubule polymerization is a clinically validated anticancer strategy. Some 4H-chromene derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cultured cells.[1]

Step-by-Step Methodology:

-

Cell Culture: Culture the target cancer cell line (e.g., T47D, MCF-7, HT-29) in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[1][4]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the chromene-3-carbonitrile compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 hours).[1]

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-5 hours.[1]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.[1]

Diagram: Workflow for MTT Cytotoxicity Assay

Caption: A streamlined workflow of the MTT assay for assessing the cytotoxicity of chromene-3-carbonitrile compounds.

Table 1: Anticancer Activity of Selected Chromene-3-carbonitrile Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2-amino-4-(4-aminophenyl)-4H-chromene-3-carbonitrile | T47D (Breast) | 81.42 | Apoptosis Induction | [1] |

| 2-amino-4-(2-chlorophenyl)-7-dimethylamino-4H-chromene-3-carbonitrile | HT-29 (Colon) | >50 | Src Kinase Inhibition | [9] |

| 2-amino-4-(3-nitrophenyl)-7-dimethylamino-4H-chromene-3-carbonitrile | CCRF-CEM (Leukemia) | >50 | Src Kinase Inhibition | [9] |

| Chromene derivative 2 | HT-29 (Colon) | More potent than doxorubicin | Not specified | [4] |

| Chromene derivative 5 | HepG-2 (Liver) | More potent than doxorubicin | Not specified | [4] |

Section 2: Antimicrobial Activity: Combating Pathogenic Microorganisms

Chromene-3-carbonitrile derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[10]

Antibacterial Activity

The antibacterial potential of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria.[10][11] For instance, newly synthesized chromene derivatives have shown encouraging activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).[11] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[10]

Antifungal Activity

Several 2-amino-4H-benzochromene-3-carbonitrile derivatives have been screened for their antifungal properties against various fungal strains, including Aspergillus clavatus and different Candida species.[12] One particular compound, 2-amino-4-(4-methyl benzoate)-4H-benzo[f]chromen-3-carbonitrile, exhibited notable antifungal activity with minimum inhibitory concentrations (MICs) ranging from 8 to ≤128 µg/mL.[12]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the chromene-3-carbonitrile compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram: Broth Microdilution Assay Principle

Caption: Conceptual overview of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Section 3: Anti-inflammatory and Neuroprotective Effects

Beyond their anticancer and antimicrobial properties, chromene-3-carbonitrile derivatives have also shown promise in modulating inflammatory responses and exhibiting neuroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory potential of some 2-amino-4H-chromene-3-carbonitrile derivatives has been investigated using in-vitro methods such as the HRBC (human red blood cell) membrane stabilization method.[13] This assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions, which is an indicator of anti-inflammatory activity.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's are characterized by oxidative stress and excitotoxicity.[14] Certain chromene derivatives have demonstrated neuroprotective effects by mitigating these pathological processes. For example, a newly synthesized chromene derivative, BL-M, was found to protect primary cultured rat cortical cells from glutamate-induced excitotoxicity.[14] The neuroprotective mechanism involves the enhancement of the ERK-mediated phosphorylation of CREB (cAMP response element-binding protein), a crucial transcription factor for neuronal survival.[14]

Section 4: Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of chromene-3-carbonitrile compounds is highly dependent on the nature and position of substituents on the chromene scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For instance, in the context of anticancer activity, the presence of electron-donating groups like methoxy and electronegative halogens at specific positions of the 4-aryl-4H-chromene moiety has been shown to enhance both antioxidant and anticancer activities.[15] Similarly, for tyrosinase inhibition, a potential treatment for hyperpigmentation, specific substitutions on the phenyl ring have been found to significantly impact the inhibitory potency.[16]

The future of research on chromene-3-carbonitrile compounds lies in the rational design and synthesis of new derivatives with improved pharmacological profiles. This will involve a combination of computational methods, such as molecular docking, and extensive in vitro and in vivo biological evaluations. The versatility of the chromene-3-carbonitrile scaffold, coupled with the efficiency of its synthesis, makes it an enduringly attractive platform for the discovery of novel therapeutic agents.

References

-

Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (n.d.). Retrieved from [Link]

-

4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities. (n.d.). PubMed. Retrieved from [Link]

-

Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (n.d.). RSC Publishing. Retrieved from [Link]

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. Retrieved from [Link]

-

Synthesis of a library of 2-amino-chromene-3-carbonitriles from alcohols. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-activity relationship studies in 4H-chromene-3-carbonitriles.... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New 3H-Chromeno[2,3-d]pyrimidine Derivatives. (2020). ResearchGate. Retrieved from [Link]

-

Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2025). PubMed Central. Retrieved from [Link]

-

Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][9]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). Retrieved from [Link]

-

Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]

-

4-Aryl-4 H -Chromene-3-Carbonitrile Derivates: Synthesis and Preliminary Anti-Breast Cancer Studies. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. (2024). PubMed Central. Retrieved from [Link]

-

PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Anticancer activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][9]oxazines, and Chromeno[2,3-d]pyrimidines. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis of 4H-chromene-3-carbonitrile derivatives 6a-o. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Biological Studies of Chromene Derivatives. (n.d.). IslandScholar. Retrieved from [Link]

-

2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (n.d.). Retrieved from [Link]

-

Synthesis, antifungal activity and docking study of 2-amino-4H-benzochromene-3- carbonitrile derivatives. (2025). ResearchGate. Retrieved from [Link]

-

The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. (n.d.). ProQuest. Retrieved from [Link]

-

Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

-

Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. (2023). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Antimicrobial Activities of Some Sulphur Containing Chromene Derivatives. (n.d.). Retrieved from [Link]

-

Ultrasound-assisted synthesis and biological significance of substituted 4H-chromene-3-carbonitrile using greenery approaches. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. (2024). Retrieved from [Link]

Sources

- 1. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives | MDPI [mdpi.com]

- 4. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]

- 5. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. islandscholar.ca [islandscholar.ca]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Novel Chromene Derivatives: A Technical Guide for Researchers

Abstract